

Physicochemical properties of 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Chloromethyl)-1-trityl-1H-imidazole

Cat. No.: B190043

[Get Quote](#)

An In-depth Technical Guide to **4-(Chloromethyl)-1-trityl-1H-imidazole**

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole is a key intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical compounds. Its structure incorporates a reactive chloromethyl group and a bulky trityl (triphenylmethyl) protecting group on the imidazole ring. This combination allows for selective reactions and the synthesis of complex imidazole derivatives. The trityl group provides steric hindrance and protects the imidazole nitrogen, enabling chemists to perform modifications at the chloromethyl position without unintended side reactions at the imidazole core. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of **4-(Chloromethyl)-1-trityl-1H-imidazole** are crucial for its use in experimental settings. These properties have been compiled from various chemical databases and supplier information.

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₁₉ ClN ₂	[1]
Molecular Weight	358.86 g/mol	[2]
CAS Number	103057-10-9	[1]
Appearance	Solid	
IUPAC Name	4-(chloromethyl)-1-tritylimidazole	[1]
InChI	1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2	
InChI Key	ADCUCAMWCWNHJA-UHFFFAOYSA-N	[1]
SMILES	C1CC=C(C=C1)C(C2=CC=CC=C2)C4=CC=CC=C4	
Flash Point	Not applicable	

Experimental Protocols & Synthesis

While specific, detailed synthesis protocols for this exact compound are proprietary or published within broader contexts, a general and standard method can be described based on established organic chemistry principles for N-protection of imidazoles.

General Synthesis Protocol: N-Tritylation of 4-(Chloromethyl)imidazole

The synthesis of **4-(Chloromethyl)-1-trityl-1H-imidazole** is typically achieved by the reaction of 4-(chloromethyl)imidazole hydrochloride with trityl chloride in the presence of a base. The

base is necessary to deprotonate the imidazole, allowing the nitrogen to act as a nucleophile.

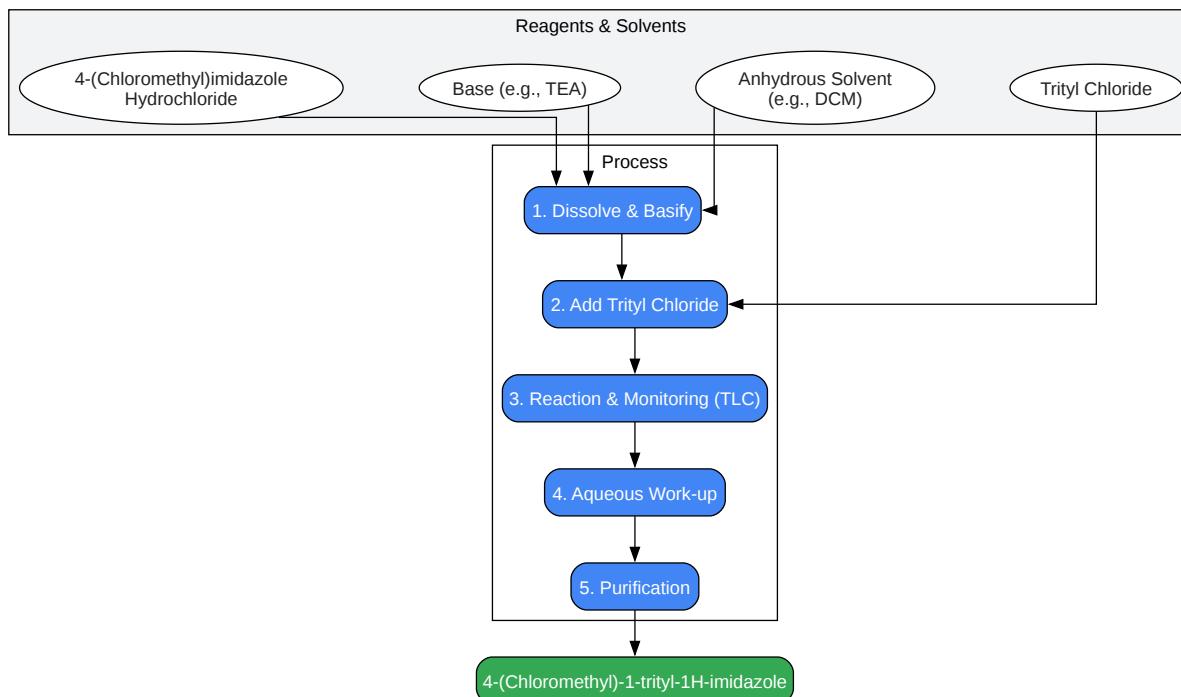
Materials:

- 4-(Chloromethyl)imidazole hydrochloride
- Trityl chloride (Triphenylmethyl chloride)
- A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

Procedure:

- Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)imidazole hydrochloride in the chosen anhydrous solvent.
- Basification: Add the base (approximately 2.2 equivalents to neutralize the hydrochloride and deprotonate the imidazole) to the solution and stir for 15-30 minutes at room temperature.
- Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, the mixture is typically filtered to remove any precipitated salts. The filtrate is then washed with water and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

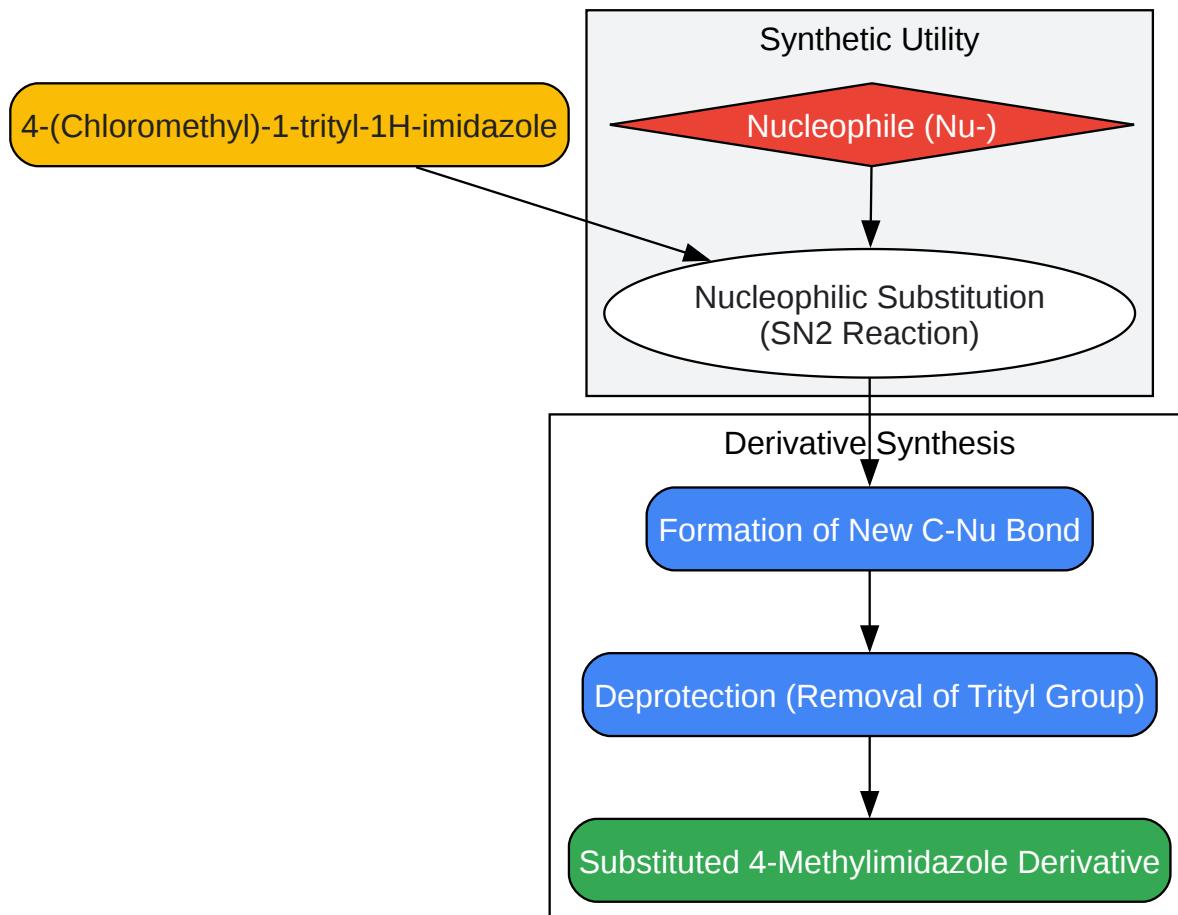

The identity and purity of the synthesized **4-(Chloromethyl)-1-trityl-1H-imidazole** would be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure, including the presence of the trityl and chloromethyl groups.[3][4][5]
- Mass Spectrometry: To confirm the molecular weight of the compound.[4]
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic route for preparing **4-(Chloromethyl)-1-trityl-1H-imidazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Chloromethyl)-1-trityl-1H-imidazole**.

Reactivity and Application Pathway

This compound is primarily used as a building block. The chloromethyl group is a key reactive site for nucleophilic substitution, allowing for the attachment of various functional groups.

[Click to download full resolution via product page](#)

Caption: Reactivity pathway of **4-(Chloromethyl)-1-trityl-1H-imidazole** in synthesis.

Safety and Handling

Proper handling of **4-(Chloromethyl)-1-trityl-1H-imidazole** is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[\[6\]](#)[\[7\]](#)

Hazard Identification:

- GHS Pictograms: GHS05 (Corrosion)
- Signal Word: Danger
- Hazard Statements:
 - H315: Causes skin irritation.[[1](#)][[7](#)]
 - H318: Causes serious eye damage.[[1](#)]
 - H319: Causes serious eye irritation.[[1](#)][[7](#)]
 - H335: May cause respiratory irritation.[[1](#)]

Precautionary Measures:

- Prevention:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[[6](#)]
 - Wash skin thoroughly after handling.[[7](#)]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[[6](#)]
 - Use only outdoors or in a well-ventilated area.[[8](#)]
- Response:
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [[6](#)]
 - If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[[6](#)][[7](#)]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[[6](#)]
 - If swallowed: Rinse mouth. Do NOT induce vomiting.[[6](#)]

Storage and Disposal:

- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area.[6]
- Incompatible Materials: Strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[6]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Chloromethyl)-1-trityl-1h-imidazole - CAS:103057-10-9 - Sunway Pharm Ltd [3wp pharm.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical properties of 4-(Chloromethyl)-1-trityl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190043#physicochemical-properties-of-4-chloromethyl-1-trityl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com